[4-(Dimethylamino)phenyl](2-iodophenyl)methanone
CAS No.:
Cat. No.: VC20313613
Molecular Formula: C15H14INO
Molecular Weight: 351.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14INO |
|---|---|
| Molecular Weight | 351.18 g/mol |
| IUPAC Name | [4-(dimethylamino)phenyl]-(2-iodophenyl)methanone |
| Standard InChI | InChI=1S/C15H14INO/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
| Standard InChI Key | OFPQOVFTJFJMLL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Introduction
[Introduction to 4-(Dimethylamino)phenylmethanone](pplx://action/followup)
4-(Dimethylamino)phenylmethanone is a complex organic compound that belongs to the class of aryl ketones. It features a dimethylamino group attached to a phenyl ring and an iodo-substituted phenyl ring connected through a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of complex molecules.
Chemical Reactions and Synthesis
4-(Dimethylamino)phenylmethanone can undergo various chemical reactions, including oxidation and reduction reactions. Oxidation can lead to the formation of quinones, while reduction involves the modification of the carbonyl group. The synthesis of this compound typically involves methods common in organic chemistry, such as the reaction of appropriate aryl halides with carbonyl precursors.
Synthesis Methods
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Friedel-Crafts Acylation: This method involves the reaction of an aryl halide with an acyl chloride in the presence of a Lewis acid catalyst.
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Palladium-Catalyzed Coupling Reactions: These reactions are useful for forming carbon-carbon bonds between aryl groups.
Biological Activity and Applications
The biological activity of 4-(Dimethylamino)phenylmethanone is a subject of interest due to its potential therapeutic effects. Compounds with similar structures often exhibit varied pharmacological profiles, including interactions with biological targets that could lead to therapeutic benefits or toxicological impacts. Quantitative structure-activity relationship (QSAR) models are used to predict biological activities based on structural features.
Potential Applications
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Medicinal Chemistry: As a building block for synthesizing complex compounds with potential therapeutic applications.
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Dye Synthesis: Similar compounds are used in dye synthesis, suggesting potential applications in this field.
Related Compounds and Structural Similarities
Several compounds share structural similarities with 4-(Dimethylamino)phenylmethanone, offering insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Dimethylaminobenzophenone | Dimethylamino group and phenone structure | Known for its use as a UV filter |
| 2-Iodobenzophenone | Iodine substitution on benzophenone | Exhibits interesting photochemical properties |
| N,N-Dimethyl-4-(2-iodophenyl)aniline | Dimethylamino group attached to an iodo-substituted ring | Potential applications in dye synthesis |
These compounds illustrate how different functional groups and structural modifications influence biological activities and applications.
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